![molecular formula C11H21NO4 B13565630 5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13565630.png)
5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid is a compound that belongs to the class of amino acids protected by the tert-butyloxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino function, preventing it from reacting under certain conditions and allowing for selective reactions at other sites in the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid typically involves the protection of the amino group of hexanoic acid with the Boc group. This can be achieved by reacting hexanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it replaces a leaving group in another molecule.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid, hydrochloric acid.
Amide Formation: N,N’-diisopropylcarbodiimide, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.
Substitution: Various electrophiles and leaving groups.
Major Products
Hydrolysis: Removal of the Boc group yields the free amino acid.
Amide Formation: Produces amides with various carboxylic acids.
Substitution: Yields substituted amino acids depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and other complex organic molecules.
Biology: Studied for its role in protein engineering and modification.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid primarily involves its role as a protected amino acid. The Boc group prevents the amino group from participating in unwanted reactions, allowing for selective modifications at other sites. Upon removal of the Boc group, the free amino group can engage in various biochemical and chemical processes, including peptide bond formation and nucleophilic substitution .
Comparación Con Compuestos Similares
Similar Compounds
6-(Boc-amino)hexanoic acid: Another Boc-protected amino acid with a similar structure and reactivity.
(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid: Used in the preparation of indole derivatives.
Uniqueness
5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid is unique due to its specific chain length and the presence of the Boc-protected amino group. This makes it particularly useful in the synthesis of peptides and other complex molecules where selective protection and deprotection of functional groups are required.
Propiedades
Fórmula molecular |
C11H21NO4 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
5-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-8(6-5-7-9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) |
Clave InChI |
GLSFCJXZXGIQQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13565552.png)
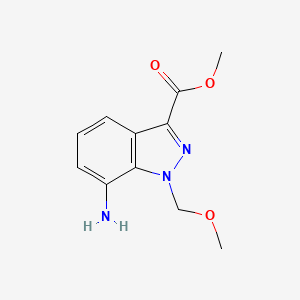
![Potassium trifluoro(spiro[2.4]heptan-1-yl)borate](/img/structure/B13565569.png)
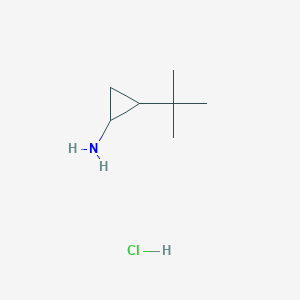

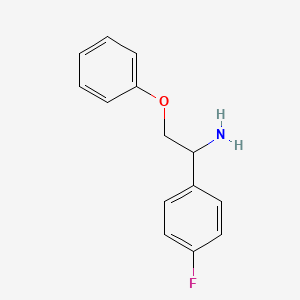




![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid](/img/structure/B13565619.png)
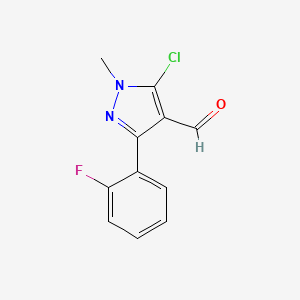
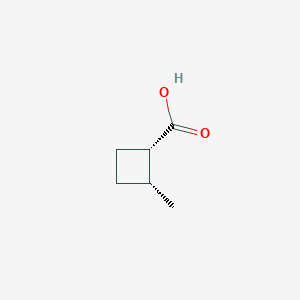
![[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine](/img/structure/B13565643.png)
